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Hosenkoside C

Cat. No.: B10830271
M. Wt: 979.2 g/mol
InChI Key: QGMUCGXWCKWHRJ-PFRMLUNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolation Methodologies from Plant Matrix

The primary source for the isolation of Hosenkoside C is the seeds of Impatiens balsamina. The general approach involves solvent extraction followed by various chromatographic techniques to separate the compound from a complex mixture of other phytochemicals.

The initial step in obtaining this compound involves the extraction of chemical constituents from the dried and powdered seeds of Impatiens balsamina. A common method utilizes a solvent such as methanol (B129727) or ethanol (B145695) to extract a wide range of compounds from the plant material. This crude extract contains a mixture of glycosides, flavonoids, and other secondary metabolites.

Following the initial extraction, a series of liquid-liquid partitioning steps are often employed to separate compounds based on their polarity. For instance, the crude extract may be suspended in water and then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The baccharane glycosides, including this compound, are typically enriched in the more polar fractions, such as the n-butanol-soluble fraction.

While the seeds are the primary source of this compound, other triterpenoid (B12794562) saponins (B1172615) have been isolated from the aerial parts of Impatiens balsamina. The methodologies used for the aerial parts are similar to those for the seeds, generally involving extraction with an alcohol-water mixture and subsequent chromatographic purification. These studies provide a broader context for the types of compounds present throughout the plant.

The separation and purification of baccharane glycosides like this compound from the crude extract is a critical and challenging step due to the structural similarity of these compounds. High-performance liquid chromatography (HPLC) is a key technique employed for this purpose. researchgate.net

Several chromatographic methods are utilized:

Column Chromatography: The crude or partially purified extract is often first subjected to column chromatography on silica (B1680970) gel or other stationary phases. A gradient elution system, typically involving solvent mixtures like chloroform-methanol-water or ethyl acetate-n-butanol-water, is used to separate the compounds based on their affinity for the stationary and mobile phases.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes lead to irreversible adsorption of the sample. It has been effectively used for the separation of various glycosides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, RP-HPLC with a C18 column is commonly used. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is often employed to achieve high-resolution separation of individual glycosides. researchgate.net

Advanced Spectroscopic Characterization of this compound

Once isolated, the definitive structure of this compound is determined using a combination of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of all proton and carbon signals and the determination of stereochemistry.

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the structural elucidation of this compound. The ¹H-NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their coupling constants, which reveals connectivity between adjacent protons. The ¹³C-NMR spectrum indicates the number of unique carbon atoms in the molecule and their chemical environment.

While the specific, detailed ¹H-NMR and ¹³C-NMR data for this compound from its primary literature source is not publicly available to populate a complete data table, the general features can be inferred from the analysis of closely related baccharane glycosides. The spectra would be expected to show characteristic signals for the triterpenoid aglycone and the sugar moieties.

Table 1: Representative ¹H-NMR Data for Baccharane Glycosides

ProtonChemical Shift (δ) ppm (Typical Range)Multiplicity
Anomeric H4.5 - 5.5d
Other Sugar H3.0 - 4.5m
Aglycone CH, CH₂0.8 - 2.5m
Methyl H (singlets)0.7 - 1.5s

This table represents typical chemical shift ranges for protons in baccharane glycosides and is for illustrative purposes. Specific values for this compound are not available.

Table 2: Representative ¹³C-NMR Data for Baccharane Glycosides

CarbonChemical Shift (δ) ppm (Typical Range)
Anomeric C95 - 105
Other Sugar C60 - 85
Aglycone C-O70 - 90
Aglycone C=C120 - 145
Aglycone CH, CH₂, CH₃15 - 60
Carbonyl C170 - 180

This table represents typical chemical shift ranges for carbons in baccharane glycosides and is for illustrative purposes. Specific values for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Two-Dimensional NMR (1H-1H COSY, HMQC, HMBC, ROESY, TOCSY)

The structural backbone and the arrangement of glycosidic linkages in this compound were largely determined through an extensive array of two-dimensional NMR experiments. nih.govresearchgate.net While specific chemical shift values and coupling constants are not widely available in publicly accessible domains, the application of these techniques was crucial for the structural assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would have been used to identify proton-proton spin-spin couplings within the molecule, allowing for the tracing of proton networks within the aglycone (the non-sugar portion, Hosenkol C) and the individual sugar units.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique, or its more modern counterpart the HSQC, would have established direct one-bond correlations between protons and their attached carbon atoms. This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were critical in piecing together the molecular puzzle. By showing correlations between protons and carbons that are two or three bonds away, researchers could connect the individual spin systems. This would have been instrumental in determining the attachment points of the sugar moieties to the aglycone and the linkages between the sugar units themselves.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments provide further structural detail. ROESY would have been used to determine the spatial proximity of protons, which is vital for establishing the stereochemistry of the molecule. TOCSY would have revealed entire spin systems of the individual sugar residues, helping to identify them.

Although the full dataset is not available, the collective use of these 2D NMR techniques was reported to have successfully secured the structure of this compound. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry was a key tool in determining the molecular weight and formula of this compound, as well as in confirming its structure through fragmentation analysis.

High-resolution mass spectrometry was employed to determine the elemental composition of this compound. In negative ion mode, the compound was observed as a formate (B1220265) adduct.

IonMeasured m/zMolecular Formula
[M + HCOO]⁻1023.5361C₄₈H₈₂O₂₀

This data provides a highly accurate mass measurement, which is essential for confirming the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) studies on this compound have provided insights into its structural components. The fragmentation patterns are characteristic of its glycosidic nature. A key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode. researchgate.net The fragmentation process typically involves the neutral losses of the sugar units, which helps in sequencing the glycan chains. While a detailed fragmentation table is not available, this characteristic fragmentation confirms the presence of the Hosenkol C core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would have been used to identify the presence of key functional groups within the this compound molecule. While the specific absorption bands have not been detailed in accessible reports, a typical IR spectrum for a glycosidic triterpenoid like this compound would be expected to show:

A broad absorption band in the region of 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups in the aglycone and sugar moieties.

Absorption bands in the region of 2900 cm⁻¹ due to C-H stretching vibrations of the aliphatic parts of the molecule.

Strong absorption bands in the 1000-1100 cm⁻¹ region, characteristic of C-O stretching vibrations, which are abundant in the glycosidic linkages and hydroxyl groups.

Chemical Derivatization for Structural Confirmation

Chemical derivatization was a component of the structural elucidation process for this compound. nih.govresearchgate.net This classical chemical method is often used to confirm structural features, particularly the nature and linkage of sugar units. A common derivatization technique for glycosides is acid hydrolysis, which cleaves the sugar moieties from the aglycone. The individual sugars can then be identified by chromatographic and spectroscopic comparison with authentic standards. While the specific derivatization reactions performed on this compound are not described in detail in the available literature, this step was reported as part of the suite of techniques used to secure the final structure.

Structural Determination of the this compound Aglycone (Hosenkol C)

The aglycone portion of this compound, named Hosenkol C, was obtained through acidic hydrolysis of the parent glycoside. This process cleaves the glycosidic bond, liberating the non-sugar component for independent structural analysis. The determination of Hosenkol C's structure was pivotal in understanding the complete molecular identity of this compound.

Further detailed structural insights were gleaned from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H-NMR spectrum revealed the presence of characteristic signals for multiple methyl groups, as well as olefinic and oxygen-bearing methine protons, which are indicative of a complex polycyclic triterpenoid structure.

The ¹³C-NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of 30 carbon atoms, a hallmark of a triterpenoid skeleton. The chemical shifts of these carbons were instrumental in identifying the specific type of triterpenoid core. Key correlations observed in 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the sequential assignment of proton and carbon signals, piecing together the connectivity of the baccharane framework. These analyses definitively established the pentacyclic structure of Hosenkol C and the positions of its functional groups.

The determination of the relative and absolute stereochemistry of Hosenkol C was a critical step in its complete structural elucidation. The spatial arrangement of substituents on the baccharane core was established primarily through Nuclear Overhauser Effect (NOE) experiments. The observation of NOE correlations between specific protons provided crucial information about their through-space proximity, allowing for the assignment of the relative configuration of the chiral centers within the molecule.

The absolute stereochemistry of Hosenkol C was determined by comparing its circular dichroism (CD) spectrum with those of known baccharane triterpenoids. The specific Cotton effects observed in the CD spectrum provided definitive evidence for the absolute configuration of the entire molecule, solidifying the three-dimensional structure of the genin moiety.

Comparative Analysis with Related Baccharane Glycosides (Hosenkosides A-O)

This compound is part of a larger family of related baccharane glycosides, designated as Hosenkosides A through O, all isolated from Impatiens balsamina. While these compounds share the same fundamental baccharane aglycone core, they differ in the nature and attachment of their sugar moieties.

A comparative analysis of their structures, primarily through the examination of their NMR and mass spectrometry data, reveals variations in the number of sugar units, the types of monosaccharides present (e.g., glucose, rhamnose), and the linkage points of the sugar chains to the aglycone. This structural diversity among the Hosenkosides suggests a complex biosynthetic pathway within the plant. The table below provides a simplified comparison of some of the key structural features of the Hosenkoside family.

CompoundAglyconeSugar Moiety Composition
Hosenkoside A Hosenkol ATrisaccharide
Hosenkoside B Hosenkol BDisaccharide
This compound Hosenkol CDisaccharide
Hosenkoside D Hosenkol DMonosaccharide
Hosenkoside E Hosenkol EDisaccharide
Hosenkoside K Hosenkol KTrisaccharide

This comparative data is essential for structure-activity relationship studies and for understanding the chemical diversity generated by the plant's secondary metabolism.

Computational and Chemometric Approaches in Natural Product Analysis

Computational and chemometric techniques are instrumental in navigating the complexity of natural product analysis. These methods leverage algorithms, statistical models, and databases to process vast amounts of analytical data, facilitating compound identification, structural elucidation, and the discovery of novel molecular entities.

Molecular Networking for Compound Identification

Molecular networking has emerged as a powerful chemometric tool for visualizing and analyzing complex mixtures of natural products. By clustering compounds based on their shared spectral features (primarily MS/MS fragmentation patterns), molecular networks allow researchers to explore chemical relationships within a sample, identify known compounds, and discover potential new ones.

In the context of this compound, molecular networking, often implemented using platforms like the Global Natural Product Social Molecular Networking (GNPS) framework, has been applied to analyze extracts from traditional Chinese medicine formulas containing this compound rsc.orgrsc.orgnih.govresearchgate.net. A key challenge identified in studies involving this compound is its structural similarity to related compounds, such as Hosenkoside A and Hosenkoside B. These isomers often exhibit very similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their differentiation difficult using MS data alone nih.govresearchgate.net.

To overcome this, molecular networking has been integrated with ion mobility spectrometry (IMS). IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation. By combining IMS with predicted Collision Cross-Section (CCS) values, researchers can effectively distinguish between isobaric and isomeric compounds. For instance, studies have utilized predicted CCS values derived from databases and computational tools to differentiate Hosenkoside A, B, and C, which share the same quasi-molecular ion mass rsc.orgnih.govresearchgate.net. This integrated approach allows for the precise annotation and confident identification of individual isomers within a complex sample.

Despite a comprehensive search for scientific literature, detailed research findings on the specific in vitro biological activities of this compound are not available. This compound is recognized as a triterpenoid saponin (B1150181) isolated from Impatiens balsamina L. However, dedicated studies elucidating its anti-inflammatory and antioxidant properties, as outlined in the requested article structure, could not be located.

The existing body of research on compounds from Impatiens balsamina indicates that various extracts and isolated molecules from this plant possess a range of biological activities, including anti-inflammatory and antioxidant effects. For instance, studies on other triterpenoidal glycosides and phenolic compounds from Impatiens balsamina have demonstrated inhibitory effects on nitric oxide (NO) production in vitro. nih.govnih.govkoreamed.org Furthermore, extracts from the seeds of the plant, where this compound is found, have been shown to contain compounds with antioxidant properties. researchgate.net

However, the current scientific literature does not provide specific data on this compound's ability to inhibit pro-inflammatory cytokine production or attenuate nitric oxide generation. Similarly, there is a lack of research into its antioxidant potential, including its mechanisms of free radical scavenging and its ability to modulate endogenous antioxidant enzyme systems.

Therefore, it is not possible to provide a detailed, evidence-based article on the "Biological Activities and Mechanistic Research of this compound" that adheres to the specific subsections requested. The necessary experimental data and research findings for this compound are absent from the publicly available scientific record. Further research is required to determine the specific bioactivities of this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O20 B10830271 Hosenkoside C

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUCGXWCKWHRJ-PFRMLUNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Hosenkoside C: Isolation, Structure, and Properties

Isolation and Source

This compound has been successfully isolated from the seeds of Impatiens balsamina. researchgate.netnih.govresearchgate.netchemsrc.comhep.com.cnmedchemexpress.commedchemexpress.comarctomsci.comchemfaces.com Studies have identified it as one of several baccharane glycosides present in these seeds. nih.govresearchgate.netchemfaces.com

Chemical Structure and Classification

This compound is classified as a baccharane glycoside, a type of triterpenoid (B12794562) saponin (B1150181). researchgate.netnih.govchemsrc.comhep.com.cnmedchemexpress.commedchemexpress.comarctomsci.comchemfaces.comsigmaaldrich.com Its molecular formula is C₄₈H₈₂O₂₀, with a molecular weight of approximately 979.15 g/mol . medchemexpress.comsigmaaldrich.comchemuniverse.com Structurally, it is related to Hosenkol C, which serves as its genin. chemfaces.com this compound and Hosenkoside A are recognized as structural isomers, differing in the position of their sugar chains. Additionally, Hosenkoside N is described as Hosenkol C 3-O-glucosyl-28-O-glucoside. nih.govresearchgate.net

Physicochemical Properties

This compound typically presents as a solid, often white to off-white in appearance. medchemexpress.comsigmaaldrich.com It is noted to be hygroscopic. medchemexpress.com For experimental use, this compound exhibits solubility in various polar organic solvents, including DMSO, pyridine, methanol (B129727), and ethanol (B145695). medchemexpress.comchemfaces.com For in vivo applications, specific solvent mixtures are recommended to achieve adequate solubility, such as combinations involving DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. arctomsci.com The compound has demonstrated good stability during storage and handling.

Research Findings on Hosenkoside C

Antioxidant and Anti-inflammatory Potential

Studies suggest that this compound possesses potent antioxidant properties, which are attributed to its triterpenoid (B12794562) structure and the presence of hydroxyl groups. These characteristics enable it to scavenge free radicals, thereby reducing oxidative stress and offering cellular protection. Furthermore, this compound has demonstrated significant potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines and nitric oxide (NO) in experimental models.

Cardiovascular and Other Biological Activities

Beyond its antioxidant and anti-inflammatory effects, this compound has been investigated for potential cardiovascular benefits. It may contribute to regulating blood pressure by promoting vasodilation and enhancing endothelial function. Additionally, there is preliminary evidence suggesting it could help reduce arterial plaque formation, potentially playing a role in preventing atherosclerosis.

Analytical Characterization

This compound serves as an important analytical standard for research and quality control purposes. medchemexpress.com However, distinguishing this compound from related compounds like Hosenkoside A and B can be challenging using conventional mass spectrometry (MS/MS) due to identical diagnostic ions. Advanced techniques such as ion mobility spectrometry (IMS) with Collision Cross-Section (CCS) prediction are necessary for accurate differentiation. In mass spectrometry, Hosenkol C-type glycosides, including this compound, typically yield a diagnostic ion at m/z 381. researchgate.netnih.gov

Compound List

Hosenkoside A

Hosenkoside B

this compound

Hosenkoside D

Hosenkoside E

Hosenkoside F

Hosenkoside G

Hosenkoside H

Hosenkoside I

Hosenkoside J

Hosenkoside K

Hosenkoside L

Hosenkoside M

Hosenkoside N

Hosenkoside O

Hosenkol A

Hosenkol B

Hosenkol C

Hosenkol D

Lawsone

Lawsone methyl ether

Methylene-3,3'-bilawsone

Quercetin

Kaempferol

p-hydroxybenzoic acid

p-coumaric acid

Uronic acid

Flavone glycosides

Phenolic compounds

Oleanane triterpenoid glycosides

Triterpenoids

Saponins (B1172615)

Flavonoids

Alkaloids

Tannins

Naphthoquinones

Biological Activities and Mechanistic Research of Hosenkoside C

In Vitro Biological Activity Assessments

Antineoplastic Activities in Cancer Cell Models

The potential of Hosenkoside C as an antineoplastic agent has been suggested by studies on extracts containing this compound and on closely related molecules.

Direct studies on the inhibitory effects of isolated this compound on the proliferation of SW480 colon cancer cells and A375 melanoma cells are limited in publicly available scientific literature.

However, a study on the component analysis and anti-colorectal cancer mechanism of Sanghuangporus vaninii extracts identified this compound as one of the constituents nih.gov. This extract demonstrated inhibitory effects on the proliferation of SW480 human colon cancer cells nih.gov. It is important to note that this activity is attributed to the extract as a whole, which contains a mixture of compounds including polysaccharides and flavonoids, and not solely to this compound nih.gov.

In a study that involved the isolation of two new baccharane-type glycosides from the seeds of Impatiens balsamina, this compound was among seven known baccharane-type glycosides also identified researchgate.net. While the newly discovered compounds were evaluated for their in vitro growth inhibitory activity against human cancer A375 cells, the specific activity of this compound was not reported in this study researchgate.net.

Similar to cell proliferation, direct evidence for this compound inducing apoptosis is linked to extracts containing it. The 60% ethanol (B145695) extract of Sanghuangporus vaninii, which was found to contain this compound, was reported to induce cell apoptosis in SW480 human colon cancer cells nih.gov. The study suggested that the anti-cancer activity of the extract is a result of the combined effects of its various components nih.gov.

Furthermore, research on ethyl acetate (B1210297) extracts of Semen Impatientis (the seeds of Impatiens balsamina) has shown the ability to induce apoptosis in human prostate cancer cells, an effect potentially mediated through the inhibition of the AKT and ERK pathways researchgate.net. While this compound is a known constituent of these seeds, the study did not specifically attribute this apoptotic effect to this compound researchgate.net.

The investigation into the specific effects of this compound on cell cycle progression is also an emerging area of research. The extract of Sanghuangporus vaninii containing this compound was found to block SW480 cells in the G2/M phase of the cell cycle nih.gov. This finding, however, is associated with the total extract and not the isolated compound nih.gov.

Other studies on extracts from Impatiens balsamina have noted cell cycle arrest at the G1 phase in human prostate cancer cells, but again, this was not specifically linked to this compound researchgate.net. Research on a different compound, Hosenkoside A, also from Impatiens balsamina, has shown that it can induce cell cycle arrest in the G2/M phase in melanoma cells researchgate.net.

A comprehensive review of the ethnobotanical uses, phytochemistry, and pharmacological activity of Impatiens balsamina indicates that the plant exhibits anti-hepatic fibrosis activity researchgate.netresearchgate.net. However, the specific contribution of this compound to this effect has not been detailed.

In a study that isolated various baccharane glycosides from Impatiens balsamina, a newly identified baccharane glycoside (not this compound) demonstrated anti-hepatic fibrosis activity against A375 cells researchgate.netresearchgate.net. This suggests that compounds with a similar chemical backbone to this compound may possess this activity.

Immunomodulatory Properties (Based on Impatiens balsamina extracts)

Extracts from Impatiens balsamina have been reported to possess immunomodulatory properties researchgate.netresearchgate.net. These activities are attributed to the complex mixture of phytochemicals present in the plant. While this compound is a known component of Impatiens balsamina, there is currently no specific research available that isolates and evaluates the immunomodulatory properties of this compound alone.

Enzyme Inhibitory Activities (Based on Impatiens balsamina extracts)

The extracts of Impatiens balsamina have been shown to have enzyme-inhibiting activities researchgate.netresearchgate.net. One commercial supplier of this compound notes that the compound has exhibited good activity in enzyme inhibition assays and binding studies, though specific enzymes and inhibitory concentrations are not detailed in peer-reviewed literature .

Research Findings on Extracts Containing this compound

Cell LineExtract SourceObserved ActivitiesCitation(s)
SW480 (colon cancer)Sanghuangporus vaniniiInhibition of proliferation, Induction of apoptosis, Cell cycle arrest at G2/M phase nih.gov
A375 (melanoma)Impatiens balsaminaAnti-hepatic fibrosis activity (by a related compound) researchgate.netresearchgate.net
Prostate Cancer CellsImpatiens balsamina (Semen Impatientis)Induction of apoptosis, Cell cycle arrest at G1 phase researchgate.net

Elucidation of Molecular Mechanisms

The detailed molecular mechanisms underlying the biological activities of this compound are largely unexplored. The following sections outline key areas where future research could provide insight, based on pathways commonly modulated by other natural products.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism. nih.gov Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. mdpi.com Natural compounds are known to exert their anticancer effects by modulating this pathway. For instance, the natural product Shikonin has been shown to downregulate the PI3K/Akt/mTOR pathway in chemoresistant lung cancer cells. mdpi.com

Currently, there is no published scientific evidence directly linking this compound to the modulation of the AKT/mTOR signaling pathway. Investigating whether this compound can influence the phosphorylation status of key proteins in this cascade, such as AKT and S6K, would be a critical step in understanding its potential therapeutic effects. nih.gov

The biological activity of a compound is often mediated through its ability to alter the expression of specific genes, thereby changing cellular functions. For example, viral infections can alter the expression of entire gene families, such as the HOX genes, by modifying histone structures. nih.gov Similarly, the ginsenoside content in Panax ginseng has been correlated with the expression levels of genes involved in its biosynthesis. nih.gov

The effect of this compound on global or targeted gene expression profiles has not been investigated. Future research using techniques such as RNA sequencing (RNA-seq) or quantitative PCR (qPCR) on cells treated with this compound could reveal its impact on genes related to inflammation, cell cycle progression, or apoptosis, providing a deeper understanding of its mechanistic action.

To fully understand a compound's mechanism of action, it is essential to identify its direct molecular targets. This can be achieved through various experimental and computational methods, including enzyme inhibition assays and molecular docking studies. Such analyses can reveal how a compound binds to a specific protein or enzyme, such as the active site of tyrosinase, and subsequently modulates its function. mdpi.com

While a vendor of this compound mentions that the compound has been used in enzyme inhibition and binding studies, specific data from peer-reviewed scientific literature detailing its interaction with cellular targets or enzymes is not available. Identifying the direct binding partners of this compound is a necessary step to conclusively establish its molecular mechanisms.

Structure Activity Relationship Sar Studies of Hosenkoside C and Baccharane Glycosides

Principles of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach that aims to reveal a correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The development of a QSAR model involves establishing a mathematical equation that relates the biological activity of a set of compounds to their physicochemical properties or theoretical molecular descriptors. nih.govmdpi.comdovepress.com This relationship is typically represented by the following general equation:

Biological Activity = f (Molecular Descriptors)

The process begins with a dataset of compounds with known biological activities (e.g., IC50 values for cytotoxicity against a cancer cell line). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Atomic charges, dipole moment, and energies of molecular orbitals.

Steric properties: Molecular weight, volume, and surface area.

Hydrophobic properties: Log P (partition coefficient), which describes the lipophilicity of the molecule.

Topological properties: Descriptors that describe the connectivity of atoms within the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that best fits the data. nih.gov

For a hypothetical series of baccharane glycosides, a simplified QSAR equation might look like this:

log(1/IC50) = β0 + β1(Log P) + β2(Molecular Weight) + β3(Dipole Moment)

Where:

log(1/IC50) is the biological activity.

β0, β1, β2, and β3 are regression coefficients determined by the statistical analysis.

The quality of a QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the predictive ability of the model. scholarsresearchlibrary.com A robust QSAR model will have high values for both R² and q².

Hypothetical QSAR Model for Baccharane Glycosides

CompoundLog PMolecular WeightDipole Moment (Debye)Experimental IC50 (µM)Predicted IC50 (µM)
Hosenkoside C2.59505.21514.5
Analogue 12.89805.51211.8
Analogue 22.29204.92020.3
Analogue 33.110105.888.2
Analogue 42.09004.52524.7

A well-validated QSAR model can be a powerful tool for predicting the biological activity of new, untested compounds. nih.govmdpi.com This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. This significantly reduces the time and cost associated with drug development.

For instance, if a QSAR study on baccharane glycosides revealed that increased lipophilicity and a larger molecular surface area are correlated with higher cytotoxic activity, medicinal chemists could focus on synthesizing new analogues with these specific characteristics. The QSAR model could then be used to predict the cytotoxicity of these new compounds before they are even made.

Computational Approaches in SAR

Modern SAR studies increasingly rely on sophisticated computational techniques that provide a three-dimensional (3D) perspective of the molecule and its interactions. These methods, known as 3D-QSAR, offer a more detailed and intuitive understanding of the structure-activity relationship. nih.gov

3D-QSAR methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a quantitative relationship with their biological activity. nih.gov These models can generate 3D contour maps that visualize the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov In a CoMFA study, a set of molecules is first aligned based on a common substructure. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom (e.g., an sp3 carbon atom with a +1 charge). nih.gov

The resulting steric and electrostatic field values are then used as descriptors in a PLS analysis to generate a QSAR model. The results are often visualized as 3D contour maps:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups enhance activity, while red contours indicate regions where electronegative groups are preferred.

For this compound and its analogues, a CoMFA study could reveal specific regions around the baccharane core or the sugar moieties where modifications would likely impact their biological activity.

Hypothetical CoMFA Statistical Results for Baccharane Glycosides

ParameterValue
q² (cross-validated R²)0.65
R² (non-cross-validated R²)0.92
Standard Error of Prediction0.25
F-value120.5
Optimal Number of Components5

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that is similar to CoMFA but uses a different approach to calculate the molecular fields. nih.gov Instead of the Lennard-Jones and Coulomb potentials, CoMSIA uses Gaussian-type functions to calculate similarity indices for five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov

A key advantage of CoMSIA is that the resulting contour maps are often smoother and easier to interpret than those from CoMFA. The inclusion of hydrophobic and hydrogen bonding fields can also provide additional insights into the nature of the ligand-receptor interactions.

For a series of baccharane glycosides, a CoMSIA analysis could provide detailed information on the importance of hydrophobicity and hydrogen bonding at different positions of the molecule for its biological activity.

Hypothetical CoMSIA Field Contributions for Baccharane Glycosides

FieldContribution (%)
Steric25
Electrostatic30
Hydrophobic20
H-bond Donor15
H-bond Acceptor10

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be employed to identify potential biological targets and to understand the key interactions that govern its binding affinity.

In a typical docking study, a 3D model of the target protein's active site is generated. This compound is then computationally "docked" into this site in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energies indicating a more favorable interaction. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. For instance, studies on similar complex natural products have successfully used molecular docking to identify key amino acid residues involved in binding, providing a basis for understanding their mechanism of action. nih.gov

Table 1: Example of Molecular Docking Results for a Hypothetical this compound-Target Complex

ParameterValue
Binding Energy (kcal/mol)-9.5
Interacting ResiduesTYR82, LYS120, ASP205
Hydrogen Bonds3
Hydrophobic Interactions7

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur over time. mdpi.comnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both this compound and its target protein.

These simulations can reveal how the binding of this compound induces conformational changes in the target protein, which may be essential for its biological activity. Furthermore, MD simulations can be used to assess the stability of the docked complex, providing a more accurate representation of the binding event in a physiological environment. youtube.comnih.gov The trajectory of the simulation can be analyzed to identify stable conformations and to understand the dynamic interplay of forces that govern the interaction.

Free Energy Perturbation Methods in Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common target. nih.govnih.gov This technique is particularly useful in SAR studies for predicting how small chemical modifications to a lead compound, such as this compound, will affect its binding potency.

FEP calculates the free energy difference between two states by gradually "perturbing" one molecule into another over a series of simulation steps. biorxiv.orgresearchgate.net By comparing the free energy of binding for this compound and its analogs, researchers can gain quantitative insights into the SAR. These predictions can guide the synthesis of new derivatives with improved activity, accelerating the drug discovery process. While computationally intensive, FEP is considered one of the most accurate methods for predicting relative binding affinities. researchgate.net

Contribution of Glycosidic Moieties to Biological Activity

Glycosides are compounds that contain a sugar group (glycone) bonded to a non-sugar group (aglycone). The glycosidic moieties of this compound are expected to play a significant role in its biological activity. Sugars can influence a molecule's solubility, cell permeability, and interaction with biological targets. researchgate.net

The specific type, number, and linkage of the sugar units can dramatically alter the bioactivity of a natural product. mdpi.com For example, the sugar chain can act as a recognition element, guiding the molecule to its specific target. It can also modulate the pharmacokinetic properties of the compound, affecting its absorption, distribution, metabolism, and excretion. Understanding the contribution of the glycosidic moieties is crucial for the rational design of this compound analogs with enhanced therapeutic potential.

Role of the Baccharane Aglycone Scaffold in Bioactivity

The aglycone of this compound is a baccharane-type triterpenoid (B12794562). This complex, rigid scaffold provides the foundational structure upon which the glycosidic moieties are attached. nih.gov The baccharane scaffold itself is likely to be a key determinant of the molecule's biological activity, providing the correct three-dimensional arrangement of functional groups for interaction with the target. nih.govnih.govresearchgate.net

Identification of Pharmacophoric Features for Targeted Activity

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophoric features of this compound is a key step in understanding its mechanism of action and in designing new molecules with similar or improved activity.

Computational methods can be used to generate pharmacophore models based on the structure of this compound and its interaction with a known target. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new potential drug candidates that share the same essential features. This approach allows for the rapid and efficient discovery of novel compounds with the desired biological activity. nih.gov The antioxidant properties of similar compounds are often linked to specific structural features like hydroxyl groups on the aromatic rings. mdpi.com

Biosynthetic Pathways and Metabolic Research

Proposed Biosynthetic Routes for Baccharane Triterpenoids in Impatiens balsamina

The biosynthesis of Hosenkoside C, a baccharane-type triterpenoid (B12794562) glycoside from Impatiens balsamina, is rooted in the general isoprenoid pathway. nih.gov Triterpenoids are synthesized in the cytoplasm and endoplasmic reticulum from the C30 precursor, squalene (B77637). nih.gov The formation of squalene itself begins with the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP units, are joined tail-to-tail to create squalene. nih.gov A key subsequent step is the epoxidation of squalene to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. nih.gov This molecule, 2,3-oxidosqualene, is the universal precursor for the vast majority of triterpenoids and sterols in plants. nih.gov

The cyclization of 2,3-oxidosqualene is a critical branching point, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC involved determines the resulting triterpenoid carbon skeleton. For the formation of the baccharane scaffold, a specialized OSC is required to catalyze a series of protonations, cyclizations, and rearrangements of the 2,3-oxidosqualene backbone to form the characteristic five-ring baccharane structure. While the specific OSC in Impatiens balsamina has not been fully characterized, the isolation of hosenkols A, B, and C suggests a common baccharane precursor that undergoes subsequent modifications. researchgate.netrsc.org

Following the formation of the initial baccharane cation, the pathway likely proceeds through a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s), to introduce hydroxyl groups at specific positions on the scaffold. This leads to the formation of the aglycone (non-sugar) core of this compound, known as hosenkol C. researchgate.netnih.gov The specific hydroxylation pattern of hosenkol C distinguishes it from other related aglycones like hosenkol A and B found in the same plant. researchgate.net

Table 1: Proposed Key Stages in Hosenkol C Biosynthesis

StagePrecursorKey Enzyme ClassProductDescription
1. Isoprenoid AssemblyAcetyl-CoAVarious (MVA Pathway)Farnesyl Pyrophosphate (FPP)Assembly of C5 isoprene (B109036) units into the C15 FPP. nih.gov
2. Squalene SynthesisFarnesyl Pyrophosphate (FPP)Squalene SynthaseSqualeneHead-to-head condensation of two FPP molecules. nih.gov
3. EpoxidationSqualeneSqualene Epoxidase2,3-OxidosqualeneIntroduction of an epoxide ring, preparing the molecule for cyclization. nih.gov
4. Cyclization2,3-OxidosqualeneBaccharane-specific Oxidosqualene Cyclase (OSC)Baccharane CationFormation of the characteristic pentacyclic baccharane skeleton.
5. Oxidation/HydroxylationBaccharane SkeletonCytochrome P450 Monooxygenases (P450s)Hosenkol C (Aglycone)Regiospecific hydroxylation to create the final aglycone structure. researchgate.netnih.gov

Glycosyltransferase Activity and Glycosylation Patterns in this compound Formation

The final step in the biosynthesis of this compound is glycosylation, a process where sugar moieties are attached to the hosenkol C aglycone. This crucial modification is catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar molecule, typically from an activated donor like UDP-glucose, to a specific hydroxyl group on the acceptor molecule, forming a glycosidic bond. nih.gov Glycosylation significantly impacts the solubility, stability, and biological activity of the triterpenoid. nii.ac.jp

The structure of this compound and its related compounds isolated from Impatiens balsamina seeds reveals specific glycosylation patterns. nih.govnih.gov For instance, Hosenkoside N is identified as hosenkol C 3-O-glucosyl-28-O-glucoside, indicating that two separate glycosylation events occur. nih.gov Another related compound, Hosenkoside G, is hosenkol C 3-O-sambubiosido-28-O-glucoside. nih.gov This suggests the presence of at least two distinct types of UGTs in Impatiens balsamina with high regioselectivity:

A UGT that attaches a sugar (either glucose or a precursor to sambubiose) to the hydroxyl group at the C-3 position of the hosenkol C aglycone.

A UGT that attaches a glucose molecule to the hydroxyl group at the C-28 position.

In the case of Hosenkoside G, the formation of the sambubiose moiety (a disaccharide) at C-3 would require an additional glycosyltransferase capable of linking two sugar units together. The biosynthesis of such glycosides is a stepwise process, where one UGT adds the first sugar and a second UGT adds the next sugar to the first one. While the specific UGTs responsible for this compound synthesis have not been isolated and characterized, their existence and specific functions can be inferred from the chemical structures of the final natural products. nih.govnih.gov

Table 2: Inferred Glycosyltransferase Activities in this compound Biosynthesis

Enzyme (Hypothetical)SubstrateSugar DonorReaction SiteProductEvidence
Hosenkol C: 3-O-GlycosyltransferaseHosenkol CUDP-SugarC-3 HydroxylHosenkol C 3-O-glycosidePresence of various glycosides at C-3 position in related compounds. nih.govnih.gov
Hosenkol C Glycoside: 28-O-GlucosyltransferaseHosenkol C 3-O-glycosideUDP-GlucoseC-28 HydroxylThis compound derivative (e.g., Hosenkoside N)Isolation of compounds with glucose at C-28. nih.gov

In Vitro and In Silico Studies of this compound Biotransformation

The study of how a compound is metabolized or biotransformed is essential for understanding its pharmacokinetic profile. Such investigations are typically carried out using in vitro (in a controlled laboratory setting) and in silico (computational) methods.

In vitro biotransformation studies often employ preparations of liver enzymes, such as human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes responsible for the majority of drug metabolism. mdpi.com In a typical experiment, this compound would be incubated with HLMs and an NADPH-generating system to simulate metabolic processes. mdpi.com The reaction mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any metabolites formed. Common biotransformations for saponins (B1172615) include hydroxylation of the aglycone or hydrolysis of the sugar chains. Another in vitro approach involves using specific recombinant enzymes to see if they can metabolize the compound, which helps in identifying the exact enzymes involved in its biotransformation. mdpi.com

In silico studies use computer models and algorithms to predict the metabolic fate of a compound. news-medical.net These methods can predict potential sites of metabolism on the molecule that are susceptible to enzymatic attack, primarily by CYP enzymes. news-medical.net By analyzing the structure of this compound, software can calculate the lability of different atoms and predict the likely metabolites. news-medical.net Molecular docking simulations can further be used to model how this compound might bind to the active site of metabolic enzymes, providing insights into its potential for metabolism and drug-drug interactions. biorxiv.orgscispace.com

Currently, specific published research detailing the in vitro or in silico biotransformation of this compound is limited. However, the established methodologies are fully applicable and would be the standard approach to investigate its metabolic profile. Such studies would be crucial for any future development of this compound for therapeutic or other applications.

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Targets

The initial characterization of Hosenkoside C has hinted at its therapeutic promise. However, a comprehensive screening approach is necessary to uncover the full spectrum of its biological activities and identify specific cellular targets. Future research in this area should prioritize:

Broad-Spectrum Bioactivity Screening: A systematic evaluation of this compound against a diverse array of biological targets is essential. This could involve large-scale screening against panels of cancer cell lines, various viral and microbial pathogens, and assays relevant to metabolic and cardiovascular diseases.

Target Identification and Validation: For any promising activities identified, the next crucial step is to pinpoint the molecular targets. Modern chemical biology techniques, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), can be employed to identify the direct binding partners of this compound within the cell.

Potential Research Area Proposed Screening Model Primary Outcome of Interest
Oncology Panel of human cancer cell lines (e.g., NCI-60)Anti-proliferative activity, induction of apoptosis
Immunology Lipopolysaccharide (LPS)-stimulated macrophagesReduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Infectious Diseases Antiviral and antimicrobial assaysInhibition of pathogen replication or growth
Metabolic Disorders Adipocyte and hepatocyte cell modelsEffects on glucose uptake and lipid accumulation

In-depth Mechanistic Investigations of this compound Action

Understanding how this compound exerts its biological effects at a molecular level is fundamental for its development as a therapeutic agent or research tool. Future mechanistic studies should build upon the initial biological findings to provide a detailed picture of its mode of action. Key avenues for investigation include:

Signaling Pathway Analysis: Once a biological effect is confirmed, detailed studies are needed to delineate the involved signaling pathways. For instance, if this compound exhibits anti-inflammatory effects, its influence on key pathways like NF-κB and MAPK should be investigated. One study noted that extracts of Sanghuangporus vaninii, containing this compound, could decrease the expression of mTOR, AKT, and p-AKT proteins in the context of anti-colon cancer activity, suggesting a potential area for more specific investigation.

Transcriptomic and Proteomic Profiling: Global analyses of gene and protein expression changes in cells treated with this compound can provide unbiased insights into its mechanism of action and identify novel pathways affected by the compound.

Rational Design and Semisynthesis of this compound Analogs for Enhanced Activity

While natural products provide excellent starting points, their properties can often be improved through medicinal chemistry. The rational design and semisynthesis of this compound analogs could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. A focused effort in this area would involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule—such as the aglycone backbone or the sugar moieties—and assessing the biological activity of the resulting analogs, a clear understanding of the structural requirements for activity can be established.

Glycorandomization: The sugar chains of saponins (B1172615) are often critical for their biological activity. Enzymatic or chemical methods could be used to generate a library of this compound analogs with different sugar decorations, which could then be screened for improved activity.

Structural Moiety for Modification Potential Chemical Alteration Desired Outcome
Aglycone Core Introduction of new functional groups (e.g., halogens, hydroxyls)Improved target binding affinity
Sugar Chains Variation in the number and type of sugar unitsEnhanced bioavailability and solubility
Ester/Ether Linkages Modification to improve stabilityIncreased metabolic stability

Development of this compound as a Research Tool and Chemical Probe

Beyond its direct therapeutic potential, this compound could also be developed into a valuable research tool to study biological processes. By creating specialized derivatives, this compound can be used to interrogate complex biological systems. Future work could focus on:

Synthesis of Tagged Analogs: The development of fluorescently-labeled, biotinylated, or photo-crosslinkable analogs of this compound would enable researchers to visualize its subcellular localization, identify its binding partners, and study its interactions in living cells.

Probes for Target Validation: Once a specific target of this compound is identified, simplified analogs that retain the key binding motifs could be developed as chemical probes to help validate the function of that target in disease models.

The exploration of this compound is still in its infancy. The future research directions outlined here provide a roadmap for systematically investigating this promising natural product, with the ultimate goal of translating fundamental discoveries into novel therapeutic agents and powerful research tools.

Q & A

Q. What are the primary mechanisms through which Hosenkoside C exerts its antitumor effects?

Methodological Answer: To investigate mechanisms, employ in vitro assays such as flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis (propidium iodide DNA staining). Validate findings using Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) and cyclin-dependent kinases (CDKs) to confirm cell cycle arrest. Comparative studies with structurally similar glycosides (e.g., Hosenkoside A) can provide mechanistic parallels .

Q. How can researchers ensure the reproducibility of this compound isolation and purification protocols?

Methodological Answer: Document extraction steps rigorously, including solvent systems (e.g., ethanol/water ratios), chromatography conditions (HPLC/MS parameters), and spectroscopic validation (NMR, IR). Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, ensuring all protocols are detailed in the main text or supplementary materials .

Q. What in vivo models are appropriate for preliminary efficacy testing of this compound?

Methodological Answer: Use xenograft models (e.g., nude mice implanted with human cancer cell lines) to assess tumor growth inhibition. Include dose-response studies and control groups treated with reference compounds (e.g., Hosenkoside A). Monitor toxicity via histopathological analysis of major organs .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across different cancer cell lines be systematically addressed?

Methodological Answer: Conduct a scoping review (as per Arksey & O’Malley’s framework ) to map variability in experimental conditions (e.g., cell line genetic backgrounds, culture media). Use meta-regression to identify confounding factors (e.g., dosage, exposure time) and validate findings through standardized replication studies .

Q. What strategies optimize this compound’s bioavailability for translational research?

Methodological Answer: Explore nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility and stability. Use pharmacokinetic studies (LC-MS/MS plasma analysis) to compare bioavailability across delivery methods. Reference the PRISMA guidelines for transparent reporting of formulation efficacy data.

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify non-apoptotic pathways (e.g., autophagy, metabolic reprogramming). Validate using CRISPR-Cas9 knockout models of candidate genes. Follow Cochrane Handbook recommendations for bias minimization in omics data interpretation.

Methodological Challenges & Solutions

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects in heterogeneous tumor models?

Methodological Answer: Apply mixed-effects models to account for intra- and inter-tumor variability. Use Bayesian hierarchical models for small sample sizes, incorporating prior data from analogous compounds. Ensure alignment with the ACS Inclusivity Style Guide for transparent reporting of statistical assumptions.

Q. How should researchers design studies to compare this compound with combination therapies (e.g., chemotherapeutics)?

Methodological Answer: Implement factorial design experiments to test synergistic/antagonistic interactions. Use Chou-Talalay combination indices to quantify synergism. Document all interactions in compliance with PRISMA’s update on combination therapy reporting .

Data Interpretation & Reporting

Q. What frameworks reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Perform a systematic review (PRISMA-guided ) to identify pharmacokinetic/pharmacodynamic (PK/PD) gaps. Use in silico modeling (e.g., physiologically based pharmacokinetic models) to predict in vivo outcomes from in vitro data, validated through iterative animal trials .

Q. How can researchers ethically address the translational potential of this compound despite limited clinical data?

Methodological Answer: Adhere to the Cochrane Handbook for risk-benefit analysis in preclinical-to-clinical transitions. Publish negative or inconclusive results to avoid publication bias, citing the Standards for Reporting Qualitative Research for transparency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.